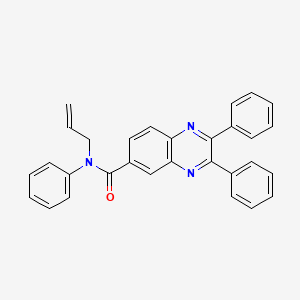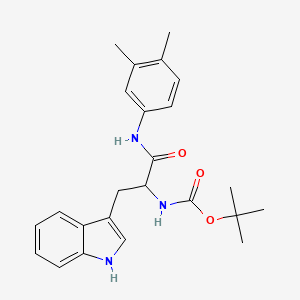
5-Amino-3-(1-cyano-2-phenylvinyl)-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3-(1-cyano-2-phenylvinyl)-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile is a complex organic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes an amino group, a cyano group, a phenylvinyl group, a hydroxyethyl group, and a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(1-cyano-2-phenylvinyl)-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.
Addition of the phenylvinyl group: This step involves a Heck reaction or a similar coupling reaction to attach the phenylvinyl group to the pyrazole ring.
Incorporation of the hydroxyethyl group: This can be done through an alkylation reaction using an appropriate alkylating agent like ethylene oxide or ethyl bromide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-3-(1-cyano-2-phenylvinyl)-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Coupling Reactions: The phenylvinyl group can undergo further coupling reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst (e.g., palladium on carbon) can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Coupling Reactions: Catalysts like palladium or nickel can be used in the presence of ligands and bases.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted pyrazole derivatives.
Coupling Reactions: Formation of extended conjugated systems.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-Amino-3-(1-cyano-2-phenylvinyl)-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its functional groups allow for modifications that can enhance its binding affinity and specificity.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its structure can be modified to improve its pharmacokinetic and pharmacodynamic properties, making it a candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials. Its functional groups allow for the creation of materials with specific properties, such as conductivity, flexibility, and strength.
Wirkmechanismus
The mechanism of action of 5-Amino-3-(1-cyano-2-phenylvinyl)-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the amino, cyano, and hydroxyethyl groups allows for interactions with various biological molecules, leading to changes in cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-3-(1-cyano-2-phenylvinyl)-1H-pyrazole-4-carbonitrile: Lacks the hydroxyethyl group.
3-(1-Cyano-2-phenylvinyl)-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile: Lacks the amino group.
5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile: Lacks the phenylvinyl group.
Uniqueness
The uniqueness of 5-Amino-3-(1-cyano-2-phenylvinyl)-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications. The presence of the hydroxyethyl group enhances its solubility and reactivity, while the amino and cyano groups offer sites for further functionalization. The phenylvinyl group contributes to its stability and potential for conjugation with other molecules.
Eigenschaften
Molekularformel |
C15H13N5O |
|---|---|
Molekulargewicht |
279.30 g/mol |
IUPAC-Name |
5-amino-3-[(Z)-1-cyano-2-phenylethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C15H13N5O/c16-9-12(8-11-4-2-1-3-5-11)14-13(10-17)15(18)20(19-14)6-7-21/h1-5,8,21H,6-7,18H2/b12-8+ |
InChI-Schlüssel |
YYMAOMQXVYFXEW-XYOKQWHBSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C(\C#N)/C2=NN(C(=C2C#N)N)CCO |
Kanonische SMILES |
C1=CC=C(C=C1)C=C(C#N)C2=NN(C(=C2C#N)N)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-bromo-4-chloro-6-[(E)-{[2-(3,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol](/img/structure/B11537373.png)
![N'-{(E)-[3-nitro-4-(quinolin-5-ylsulfanyl)phenyl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11537379.png)

![7-amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11537385.png)
![7-hydroxy-2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11537387.png)
![10-nitro-13,13-diphenyl-6-propyl-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine](/img/structure/B11537392.png)
![4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 5-nitrofuran-2-carboxylate](/img/structure/B11537405.png)

![4-bromo-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline](/img/structure/B11537412.png)
![N-(2-{[2-(cyclopropylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-nitrobenzamide](/img/structure/B11537413.png)
![4-chloro-N-(2-{(2E)-2-[(2E)-1-methyl-3-phenyl-2-propenylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B11537419.png)
![methyl 2-{[(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}butanoyl]amino}benzoate](/img/structure/B11537420.png)
![5-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile](/img/structure/B11537425.png)
![2-[(3-Bromophenyl)amino]-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11537426.png)
